molecular formula C11H16N2 B101318 1-Benzylpyrrolidin-3-amine CAS No. 18471-40-4

1-Benzylpyrrolidin-3-amine

Cat. No.: B101318
CAS No.: 18471-40-4
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H16N2. It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-pyrrolidinone under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Benzylpyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Uniqueness: 1-Benzylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373442
Record name 1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18471-40-4
Record name 1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-aminopyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
Name
1-benzyl-3-aminopyrrolidine monomethanesulfonate
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2 g
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5 mL
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 12, a cell-dispersion solution was prepared. Into a flask in which substrates, that is, 900 mg of 1-benzyl-3-pyrrolidinone and 928.2 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 16 hours with stirring. After the reaction is completed, 1-benzyl-3-aminopyrrolidine thus produced in the reaction mixture was analyzed via HPLC with the conditions described below. This showed that 1-benzyl-3-aminopyrrolidine was produced with a conversion rate of 75.1%, and it had a (S) configuration and optical purity of 79.2% e.e.
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-α-phenethylamine
Quantity
928.2 mg
Type
reactant
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cell-dispersion solution
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3 mL
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reactant
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3.7 mg
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potassium phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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